4-Tert-butylcyclohexanecarbohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

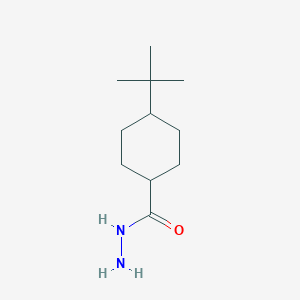

4-Tert-butylcyclohexanecarbohydrazide is a chemical compound with the molecular formula C11H22N2O and a molecular weight of 198.31 g/mol . It is primarily used in research settings, particularly in the field of proteomics . The compound is characterized by a tert-butyl group attached to a cyclohexane ring, which is further connected to a carbohydrazide functional group.

Vorbereitungsmethoden

The synthesis of 4-Tert-butylcyclohexanecarbohydrazide typically involves the reaction of 4-tert-butylcyclohexanone with hydrazine hydrate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbohydrazide group . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Analyse Chemischer Reaktionen

4-Tert-butylcyclohexanecarbohydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides, although specific conditions and reagents for this reaction are less commonly documented.

Substitution: The carbohydrazide group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Wissenschaftliche Forschungsanwendungen

4-Tert-butylcyclohexanecarbohydrazide is widely used in scientific research, particularly in:

Chemistry: It serves as a reagent in various organic synthesis reactions.

Biology: The compound is used in proteomics research to study protein interactions and functions.

Medicine: While not intended for therapeutic use, it is utilized in research to understand biochemical pathways and potential drug interactions.

Industry: It finds applications in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-Tert-butylcyclohexanecarbohydrazide involves its interaction with specific molecular targets, primarily through its carbohydrazide group. This functional group can form hydrogen bonds and other interactions with proteins and enzymes, influencing their activity and stability. The exact pathways and molecular targets can vary depending on the specific application and experimental conditions .

Vergleich Mit ähnlichen Verbindungen

4-Tert-butylcyclohexanecarbohydrazide can be compared with other similar compounds, such as:

Cyclohexanecarbohydrazide: Lacks the tert-butyl group, making it less bulky and potentially less sterically hindered in reactions.

4-Tert-butylcyclohexanone: The precursor in the synthesis of this compound, which lacks the carbohydrazide group.

Cyclohexanone: A simpler ketone without the tert-butyl or carbohydrazide groups, used in various organic synthesis reactions.

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in research and industrial applications.

Biologische Aktivität

4-Tert-butylcyclohexanecarbohydrazide is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

- IUPAC Name: 4-tert-butylcyclohexane-1-carbohydrazide

- Molecular Formula: C11H22N2O

- Molecular Weight: 198.31 g/mol

Biological Activity Overview

This compound has been studied for various biological activities, including antibacterial effects, antioxidant properties, and potential applications in medicinal chemistry.

Antibacterial Activity

Research indicates that derivatives of 4-tert-butylcyclohexanone, from which this compound is derived, exhibit significant antibacterial properties. For instance:

- Bacteriostatic Effects: Compounds related to 4-tert-butylcyclohexanone demonstrated strong bacteriostatic effects against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus . These findings suggest that this compound may also possess similar antibacterial properties due to structural similarities.

Antioxidant Properties

The compound's structure suggests potential antioxidant activity. Studies on related compounds indicate that they can inhibit oxidative stress markers and protect cellular integrity. For example:

- Oxidative Stress Inhibition: Compounds with similar tert-butyl groups have shown the ability to scavenge free radicals and reduce oxidative damage in cellular models .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, insights can be drawn from studies on structurally related compounds:

- Membrane Integrity Disruption: The antibacterial activity observed in related compounds is associated with the disruption of bacterial membrane integrity, leading to cell lysis without causing hemolysis in mammalian cells .

- Inflammatory Pathway Modulation: Some studies suggest that compounds in this class may modulate inflammatory pathways, potentially reducing the expression of pro-inflammatory cytokines .

Case Studies and Research Findings

- Antibacterial Efficacy Study:

- Oxidative Stress Reduction:

-

Potential Therapeutic Applications:

- Given its structural properties and biological activities, there is ongoing research into the use of this compound as a lead compound for developing new antibacterial agents or antioxidants in therapeutic settings.

Eigenschaften

IUPAC Name |

4-tert-butylcyclohexane-1-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O/c1-11(2,3)9-6-4-8(5-7-9)10(14)13-12/h8-9H,4-7,12H2,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIKKVHHEACDWSX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(CC1)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80357044 |

Source

|

| Record name | 4-tert-butylcyclohexanecarbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438531-50-1 |

Source

|

| Record name | 4-tert-butylcyclohexanecarbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.